

# Measuring KAT6A Inhibition by Moz-IN-2: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone H3 at lysine 9 (H3K9ac) and lysine 23 (H3K23ac).[1][2] Dysregulation of KAT6A activity has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.
[3][4] **Moz-IN-2** is a known inhibitor of KAT6A, and understanding its mechanism and potency is vital for its development as a chemical probe or therapeutic agent.

These application notes provide a comprehensive guide to measuring the inhibitory activity of **Moz-IN-2** against KAT6A. We detail protocols for biochemical and cellular assays to determine inhibitor potency, target engagement, and downstream cellular effects.

## Data Presentation: Quantitative Analysis of KAT6A Inhibitors

The following table summarizes key quantitative data for **Moz-IN-2** and other select KAT6A inhibitors for comparative purposes. This data is essential for evaluating the potency and selectivity of these compounds.



Compound	Target(s)	IC50 (nM)	Assay Type	Reference
Moz-IN-2	MOZ (KAT6A)	125,000	Biochemical	INVALID-LINK
WM-8014	MOZ (KAT6A)	55	Biochemical	INVALID-LINK
WM-1119	KAT6A	12.6	Radiometric HAT Assay	[5]
PF-9363	KAT6A/KAT6B	1.6	Radiometric HAT Assay	[5]

## **Signaling Pathway and Experimental Workflow**

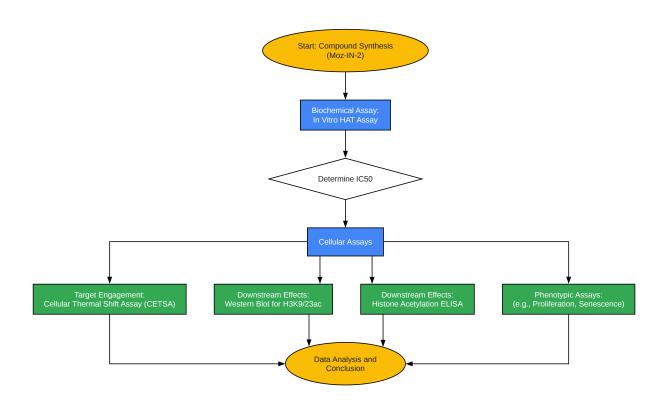
To effectively study KAT6A inhibition, it is crucial to understand its role in cellular signaling and the experimental workflow for inhibitor characterization.



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Caption: Simplified signaling pathway of KAT6A and its inhibition by Moz-IN-2.





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